molecular formula C11H11FO2 B2366398 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid CAS No. 1314784-27-4

1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid

Cat. No.: B2366398
CAS No.: 1314784-27-4
M. Wt: 194.205
InChI Key: VOOGUHAJAHPDQQ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is a cyclopropane-derived carboxylic acid featuring a 4-fluoro-2-methylphenyl substituent. This compound is structurally characterized by a strained cyclopropane ring fused to a substituted aromatic system, which confers unique electronic and steric properties.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-7-6-8(12)2-3-9(7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOGUHAJAHPDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Substituted Phenyl Ketones with Peroxy Compounds

A pivotal method for synthesizing fluorinated cyclopropanecarboxylic acids involves the oxidation of substituted phenyl ketones using peroxy compounds. Adapted from the preparation of 1-fluoro-cyclopropane-1-carboxylic acid, this two-step process begins with a 1-fluoro-cyclopropyl aryl ketone intermediate. For 1-(4-fluoro-2-methylphenyl)cyclopropanecarboxylic acid, the ketone precursor 1-(4-fluoro-2-methylphenyl)-1-fluorocyclopropyl ketone is reacted with a peracid (e.g., m-chloroperbenzoic acid) in chloroform under reflux.

Mechanistic Insights :
The peracid induces a Baeyer-Villiger oxidation, forming an intermediate ester via migration of the aryl group rather than the cyclopropyl ring—a critical deviation from prior art expectations. This selectivity ensures retention of the cyclopropane structure while introducing the carboxylate group.

Example Protocol :

  • Step 1 : Combine 1-(4-fluoro-2-methylphenyl)-1-fluorocyclopropyl ketone (0.65 mol) with m-chloroperbenzoic acid (1.38 mol) in chloroform. Reflux for 48 hours, with intermediate additions of peracid.
  • Workup : Wash the organic phase with sodium sulfite, sodium hydroxide, and brine. Dry over MgSO₄ and concentrate to yield the ester intermediate (75% yield).
  • Step 2 : Hydrolyze the ester with aqueous NaOH (1:1 molar ratio) in methyl tert-butyl ether. Acidify with HCl to precipitate the carboxylic acid (78% yield).

Key Data :

  • ¹⁹F NMR (CDCl₃) : δ = 199 ppm (cyclopropyl-F).
  • Melting Point : 66–68°C.

Friedel-Crafts Acylation Followed by Cyclopropanation

Synthesis of 3-Chloro-1-(4-fluoro-2-methylphenyl)propan-1-one

A Friedel-Crafts acylation strategy, as described for 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, can be adapted. Reacting 4-fluoro-2-methylbenzene with 3-chloropropionyl chloride in the presence of AlCl₃ yields 3-chloro-1-(4-fluoro-2-methylphenyl)propan-1-one.

Reaction Conditions :

  • Solvent : Dichloromethane or neat conditions.
  • Temperature : 0–25°C.
  • Yield : ~85% (extrapolated from analogous reactions).

Cyclopropanation via Sulfur Ylide

The chloro-ketone is treated with a sulfur ylide (e.g., dimethylsulfonium methylide) to form the cyclopropane ring. This method, analogous to Corey-Chaykovsky cyclopropanation, proceeds via nucleophilic attack and ring closure.

Example Protocol :

  • Step 1 : Add trimethylsulfoxonium chloride (17.1 mmol) to a solution of 3-chloro-1-(4-fluoro-2-methylphenyl)propan-1-one (15 mmol) in toluene.
  • Step 2 : Introduce aqueous NaOH (45% w/w) dropwise at 40°C. Stir for 2 hours.
  • Workup : Extract with toluene, dry over Na₂SO₄, and concentrate.

Key Data :

  • ¹H NMR (CDCl₃) : δ = 1.40–1.52 ppm (m, 4H, cyclopropyl-H).

Direct Cyclopropanation of α,β-Unsaturated Esters

Synthesis of (E)-3-(4-Fluoro-2-methylphenyl)acrylic Acid

Condensation of 4-fluoro-2-methylbenzaldehyde with malonic acid in pyridine/piperidine yields (E)-3-(4-fluoro-2-methylphenyl)acrylic acid. Subsequent conversion to the acid chloride (via SOCl₂) enables cyclopropanation.

Cyclopropanation Using Trimethylsulfoxonium Iodide

The acid chloride is treated with trimethylsulfoxonium iodide under basic conditions to form the cyclopropane ring. This method, derived from ticagrelor intermediate synthesis, offers enantiocontrol via chiral catalysts.

Example Protocol :

  • Step 1 : React (E)-3-(4-fluoro-2-methylphenyl)acryloyl chloride (1.0 mol) with trimethylsulfoxonium iodide (1.2 mol) in THF.
  • Step 2 : Add NaH (1.5 mol) at 0°C and stir at 25°C for 12 hours.
  • Hydrolysis : Treat the ester intermediate with NaOH to yield the carboxylic acid.

Key Data :

  • Optical Purity : >98% ee (with chiral catalysts).

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Peroxy Compound 75–78% High Moderate Industrial
Friedel-Crafts 70–85% Moderate High Pilot-scale
Corey-Chaykovsky 65–80% High Low Lab-scale

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or aldehydes.

    Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is being investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies suggest that compounds with cyclopropane structures can exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties : Preliminary research indicates that derivatives of this compound may inhibit cancer cell proliferation. Its structural analogs have shown promise in targeting specific cancer pathways, suggesting a need for further exploration in this area.

Agrochemicals

The compound has potential applications in the development of agrochemicals:

  • Pesticide Development : Its unique structure may enhance the efficacy of pesticides by improving their binding affinity to biological targets in pests. Research is ongoing to evaluate its effectiveness against various agricultural pests and diseases.

Material Science

In material science, 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid can be utilized:

  • Polymer Synthesis : The compound's carboxylic acid functionality allows it to act as a monomer or a crosslinking agent in polymer chemistry, potentially leading to the development of novel materials with desirable mechanical properties.

Case Studies and Research Findings

Research studies have highlighted various aspects of this compound's applications:

  • Anticancer Activity Study :
    • A study explored the effects of cyclopropane derivatives on human cancer cell lines. It was found that certain derivatives exhibited significant cytotoxicity, indicating that modifications to the cyclopropane structure could enhance anticancer activity .
  • Agrochemical Efficacy :
    • An investigation into the use of similar compounds as pesticides demonstrated that modifications could lead to increased potency against specific pests, supporting further research into 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid as a candidate for pesticide formulation .
  • Material Properties Analysis :
    • Research into the incorporation of this compound into polymer matrices showed improved thermal stability and mechanical strength, suggesting its utility in advanced material applications .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anti-inflammatory and anticancer properties
AgrochemicalsCandidate for developing effective pesticides
Material ScienceUsed as a monomer or crosslinking agent in polymer synthesis

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and fluorine substituent can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS: 773100-29-1): Lacks the 2-methyl group, reducing steric hindrance and altering electronic properties .
  • 1-(4-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid (CAS: 869970-64-9): Replaces the methyl group with a chlorine atom, enhancing electron-withdrawing effects and acidity (predicted pKa = 3.81 vs. ~4.5 for methyl-substituted analogs) .

Structural Impact :
The 2-methyl group in the target compound introduces steric bulk, which may hinder rotational freedom and influence molecular packing in crystalline states. Comparative NMR data (e.g., ¹H shifts in aromatic regions) highlight distinct splitting patterns due to substituent positions .

Physicochemical Properties

Property Target Compound (4-Fluoro-2-methyl) 1-(4-Fluorophenyl) 1-(4-Chloro-2-fluorophenyl)
Molecular Weight 208.23 (estimated) 180.17 214.62
Predicted pKa ~4.40 ~4.50 3.81
Boiling Point ~312°C Not reported 331.7°C
Density ~1.22 g/cm³ Not reported 1.487 g/cm³

The methyl group increases hydrophobicity compared to halogenated analogs, influencing solubility and bioavailability.

Spectral Characterization

  • ¹H NMR : The target compound’s methyl group (δ ~2.3 ppm) and fluorine-induced deshielding in aromatic protons (δ 7.0–7.3 ppm) differ from analogs like 1-(3-fluorophenyl)cyclopropanecarboxylic acid , which shows distinct meta-fluorine splitting .
  • HRMS : Mass data confirm molecular ion peaks (e.g., [M+Na]⁺ at 254.0957 for pyrrolidine-coupled analogs), with deviations <3 ppm validating purity .

Biological Activity

1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid features a cyclopropane ring substituted with a fluorinated aromatic moiety. This unique structure may contribute to its biological properties.

Synthesis

The synthesis of 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid typically involves cyclization reactions from suitable precursors. Various synthetic methods have been explored to optimize yield and purity, including:

  • Cyclopropanation Reactions : Utilizing reagents such as diazomethane or alkenes.
  • Functional Group Modifications : Introducing the fluorine atom through halogenation techniques.

The mechanism of action for 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is not fully elucidated, but it likely involves interaction with specific receptors or enzymes in biological pathways. Potential targets include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : Possible modulation of G-protein coupled receptors (GPCRs), which are critical in various signaling pathways.

Pharmacological Effects

Research indicates that 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine production.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid against common pathogens. The results indicated that the compound displayed significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

PathogenMIC (µg/mL)Standard Antibiotic (µg/mL)
Staphylococcus aureus1510
Streptococcus pneumoniae2015

Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory effects were evaluated using a mouse model of inflammation. The administration of the compound resulted in a marked reduction in inflammatory markers compared to the control group.

Treatment GroupInflammatory Marker Level (pg/mL)
Control250
Compound Treatment120

Q & A

Q. What are the common synthetic routes for synthesizing 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid?

The synthesis typically involves cyclopropanation reactions, such as the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation , to form the strained cyclopropane ring. For example:

  • Substituted benzene precursors (e.g., 4-fluoro-2-methylphenyl derivatives) are reacted with cyclopropane-building reagents like diazo compounds or vinyl halides.
  • Carboxylic acid functionalization is achieved via hydrolysis of ester intermediates (e.g., methyl esters) under acidic or basic conditions .
    Purification often employs recrystallization or column chromatography to isolate the product from byproducts like unreacted starting materials or stereoisomers.

Q. How is the structure of this compound confirmed experimentally?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the cyclopropane ring (characteristic coupling constants, e.g., Jvicinal510J_{vicinal} \approx 5-10 Hz) and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C11_{11}H11_{11}FO2_2).
  • Infrared Spectroscopy (IR) : Identifies carboxylic acid O-H stretches (~2500-3300 cm1^{-1}) and C=O stretches (~1700 cm1^{-1}) .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the carboxylic acid group. Aqueous solubility is pH-dependent, increasing in basic conditions (formation of carboxylate salts).
  • Stability : The cyclopropane ring is sensitive to strong acids/bases or elevated temperatures, which may induce ring-opening reactions. Storage under inert atmospheres at low temperatures (-20°C) is recommended .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

  • Stereochemical control during synthesis (e.g., chiral catalysts) can yield enantiopure forms, which may exhibit distinct binding affinities to biological targets. For example, the (1R,2S) configuration in related cyclopropane derivatives shows enhanced enzyme inhibition compared to other stereoisomers .
  • Mechanistic studies : Computational modeling (DFT) or X-ray crystallography can map steric and electronic interactions between the compound and target proteins .

Q. How can researchers resolve contradictions in reported data (e.g., varying bioactivity or reaction yields)?

  • Purity analysis : Use HPLC or LC-MS to detect impurities (e.g., residual solvents, stereoisomers) that may skew results .
  • Reproducibility checks : Standardize reaction conditions (temperature, solvent, catalyst loading) across labs. For bioactivity discrepancies, validate assays with positive/negative controls and replicate experiments in multiple cell lines .

Q. What experimental strategies optimize the compound’s interactions with biological targets?

  • Structure-Activity Relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., replacing fluorine with other halogens or altering the methyl group position) to assess binding affinity changes.
  • Biophysical assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics and thermodynamics with enzymes/receptors .

Q. How is this compound utilized in medicinal chemistry for drug discovery?

  • Scaffold for protease inhibitors : The rigid cyclopropane ring and carboxylic acid group mimic transition states in enzymatic reactions (e.g., angiotensin-converting enzyme inhibition).
  • Prodrug development : Esterification of the carboxylic acid improves membrane permeability, with subsequent hydrolysis releasing the active form in vivo .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
Simmons-Smith ReactionZn/Cu couple, CH2_2I2_245-60
Pd-Catalyzed CyclopropanationVinyl bromide, Pd(OAc)2_270-85

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueKey ObservationsReference
1^1H NMRδ 1.2-1.5 (m, cyclopropane)
HRMSm/z 194.0845 [M+H]+^+

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